Cas no 6284-98-6 (1-Nitro-4-(tert-pentyl)benzene)

1-Nitro-4-(tert-pentyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Nitro-4-(tert-pentyl)benzene
- 1-(2-methylbutan-2-yl)-4-nitrobenzene
- 1-tert-pentyl-4-nitrobenzene
- Benzene,1-(1,1-dimethylpropyl)-4-nitro-
- 1-Nitro-4-tert-pentyl-benzol
- 4-Nitro-1-tert.-amyl-benzol
- p-nitro-tert-amylbenzene
- p-t-amyl-nitrobenzene radical
- p-tert-amylnitrobenzene
- MFCD23135369
- 6284-98-6
- 1-(2-METHYLBUTAN-2-YL)-4-NITRO-BENZENE
- NSC-5531
- p-t-amyl-nitro-benzene
- NSC 5531
- NSC5531
- SCHEMBL6223902
- DA-29016
- DTXSID70212017
- F73305
-
- インチ: InChI=1S/C11H15NO2/c1-4-11(2,3)9-5-7-10(8-6-9)12(13)14/h5-8H,4H2,1-3H3
- InChIKey: LLLHRFJRKDQEIY-UHFFFAOYSA-N
- ほほえんだ: CCC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 193.11000
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- PSA: 45.82000
- LogP: 3.80560
1-Nitro-4-(tert-pentyl)benzene セキュリティ情報
1-Nitro-4-(tert-pentyl)benzene 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Nitro-4-(tert-pentyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EM9Y-1g |
1-(2-methylbutan-2-yl)-4-nitro-benzene |
6284-98-6 | 95% | 1g |
$558.00 | 2024-04-22 | |
Aaron | AR00EMIA-1g |
1-(2-methylbutan-2-yl)-4-nitro-benzene |
6284-98-6 | 95% | 1g |
$586.00 | 2025-02-13 | |
Alichem | A019089545-1g |
1-Nitro-4-(tert-pentyl)benzene |
6284-98-6 | 95% | 1g |
$634.28 | 2023-09-01 | |
1PlusChem | 1P00EM9Y-250mg |
1-(2-methylbutan-2-yl)-4-nitro-benzene |
6284-98-6 | 95% | 250mg |
$201.00 | 2024-04-22 | |
Aaron | AR00EMIA-250mg |
1-(2-methylbutan-2-yl)-4-nitro-benzene |
6284-98-6 | 95% | 250mg |
$217.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739451-1g |
1-Nitro-4-(tert-pentyl)benzene |
6284-98-6 | 98% | 1g |
¥4477.00 | 2024-05-06 | |
abcr | AB587910-1g |
1-Nitro-4-(tert-pentyl)benzene; . |
6284-98-6 | 1g |
€880.50 | 2024-07-20 | ||
Crysdot LLC | CD12050781-1g |
1-Nitro-4-(tert-pentyl)benzene |
6284-98-6 | 95+% | 1g |
$772 | 2024-07-24 | |
Aaron | AR00EMIA-100mg |
1-(2-methylbutan-2-yl)-4-nitro-benzene |
6284-98-6 | 95% | 100mg |
$129.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739451-100mg |
1-Nitro-4-(tert-pentyl)benzene |
6284-98-6 | 98% | 100mg |
¥1134.00 | 2024-05-06 |
1-Nitro-4-(tert-pentyl)benzene 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
1-Nitro-4-(tert-pentyl)benzeneに関する追加情報
Professional Introduction to 1-Nitro-4-(tert-pentyl)benzene (CAS No. 6284-98-6)
1-Nitro-4-(tert-pentyl)benzene, with the chemical formula C11H15O2 and CAS number 6284-98-6, is a nitroaromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its nitro group and tert-pentyl substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various fine chemicals and potential pharmacological agents.
The structure of 1-Nitro-4-(tert-pentyl)benzene consists of a benzene ring substituted with a nitro group at the 1-position and a tert-pentyl group at the 4-position. This arrangement imparts distinct reactivity and stability, making it a versatile building block in synthetic chemistry. The nitro group, known for its electrophilic nature, participates in various nucleophilic substitution reactions, while the tert-pentyl group enhances the compound's lipophilicity, influencing its solubility and metabolic behavior.
In recent years, 1-Nitro-4-(tert-pentyl)benzene has been explored in academic and industrial research for its potential applications in pharmaceutical development. The nitroaromatic core is a common motif in medicinal chemistry, often serving as a precursor to more complex molecules with therapeutic properties. For instance, derivatives of nitroaromatic compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer effects. The tert-pentyl substitution not only modifies the electronic properties of the benzene ring but also affects its interaction with biological targets.
One of the most compelling aspects of 1-Nitro-4-(tert-pentyl)benzene is its role in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug discovery. The nitro group can be reduced to an amine, introducing a reactive site for further functionalization. Alternatively, it can undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse substituents at other positions on the benzene ring. These transformations have enabled the creation of libraries of compounds for high-throughput screening.
The pharmaceutical industry has shown particular interest in 1-Nitro-4-(tert-pentyl)benzene due to its potential as a precursor for active pharmaceutical ingredients (APIs). For example, studies have demonstrated its utility in synthesizing analogs of known drugs that exhibit improved pharmacokinetic profiles or enhanced binding affinity to biological targets. The lipophilicity imparted by the tert-pentyl group can be particularly advantageous in designing orally bioavailable drugs, as it enhances membrane permeability.
From a synthetic chemistry perspective, 1-Nitro-4-(tert-pentyl)benzene offers a unique platform for exploring new reaction pathways and methodologies. Its stability under various conditions makes it suitable for multi-step syntheses without significant degradation. Additionally, the presence of both electron-withdrawing (nitro) and lipophilic (tert-pentyl) groups allows for fine-tuning of reaction outcomes, enabling chemists to tailor molecular properties to specific applications.
The environmental and safety considerations associated with 1-Nitro-4-(tert-pentyl)benzene are also important topics of research. While it is not classified as a hazardous material under standard regulations, its handling requires adherence to good laboratory practices to ensure worker safety and environmental protection. Studies have examined its degradation pathways under different conditions, providing insights into its environmental footprint. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce energy consumption.
In conclusion, 1-Nitro-4-(tert-pentyl)benzene (CAS No. 6284-98-6) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in drug discovery and fine chemical synthesis. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow.
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